![molecular formula C19H27Br2N3 B14207215 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine CAS No. 918443-23-9](/img/structure/B14207215.png)
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is a chemical compound with the molecular formula C19H27Br2N3. It is a member of the pyrido[3,4-B]pyrazine family, which is known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two bromine atoms and two hexyl groups attached to the pyrido[3,4-B]pyrazine core, making it a versatile molecule for chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine typically involves the bromination of a pyrido[3,4-B]pyrazine precursor. One common method is the direct bromination of 2,3-dihexylpyrido[3,4-B]pyrazine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学的研究の応用
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique properties.
作用機序
The mechanism of action of 5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is not well-documented. its derivatives may interact with various molecular targets and pathways, depending on their specific structures and functional groups. For example, derivatives with biological activity may interact with enzymes, receptors, or other proteins, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
- 5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine
- 5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-B]pyrazine
- 5,7-Dibromo-2,3-diphenylthieno[3,4-B]pyrazine
Uniqueness
5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine is unique due to its specific substitution pattern with bromine atoms and hexyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918443-23-9 |
|---|---|
分子式 |
C19H27Br2N3 |
分子量 |
457.2 g/mol |
IUPAC名 |
5,8-dibromo-2,3-dihexylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C19H27Br2N3/c1-3-5-7-9-11-15-16(12-10-8-6-4-2)24-18-17(23-15)14(20)13-22-19(18)21/h13H,3-12H2,1-2H3 |
InChIキー |
GXRVMSMRNRZYDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(N=C2C(=N1)C(=CN=C2Br)Br)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Chloro-6H-pyrido[1,2-A]quinolin-6-one](/img/structure/B14207137.png)
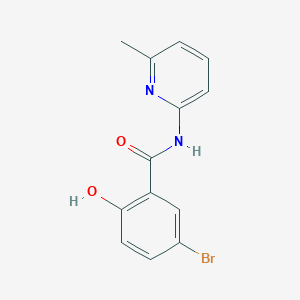
![2,2'-(1,3-Phenylene)bis{5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole}](/img/structure/B14207148.png)
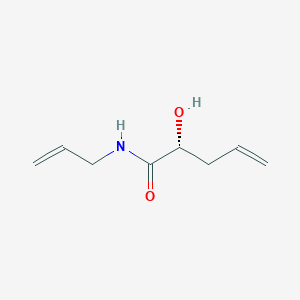

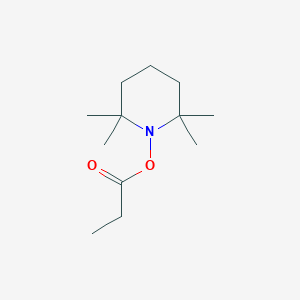
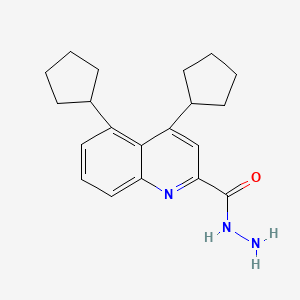
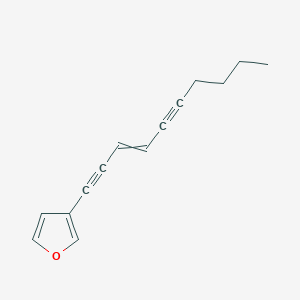
![[5-(2-Hydroxyethoxy)-5-oxopentyl]phosphonic acid](/img/structure/B14207178.png)

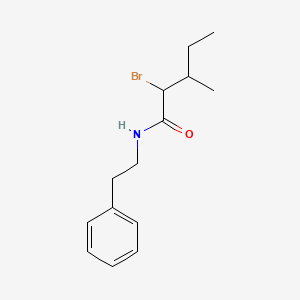

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
